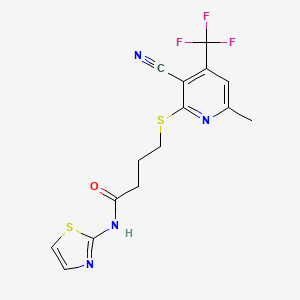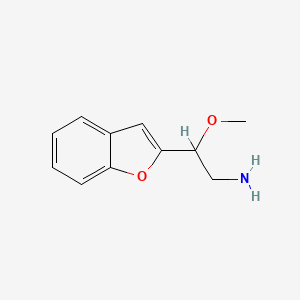![molecular formula C14H11BrFNO2 B2527662 4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol CAS No. 1232823-57-2](/img/structure/B2527662.png)
4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol is an organic compound with the molecular formula C({14})H({11})BrFNO(_{2}). This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methoxy group attached to a phenyl ring, along with an imine group linking two aromatic systems. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol typically involves the following steps:
-
Formation of the Imine Linkage: : The initial step involves the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 3-fluoro-4-methoxyaniline. This reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product.
-
Purification: : The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production would follow similar synthetic routes but with optimizations for larger batch sizes. This might include the use of continuous flow reactors to improve reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The phenolic group in 4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate (KMnO({4})) and hydrogen peroxide (H({2})O(_{2})).
-
Reduction: : The imine group can be reduced to an amine using reducing agents such as sodium borohydride (NaBH({4})) or lithium aluminum hydride (LiAlH({4})).
-
Substitution: : The bromine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH(_{3})) can replace the bromine atom with a methoxy group.
Common Reagents and Conditions
Oxidation: KMnO({2})O(_{2}) in the presence of a catalyst.
Reduction: NaBH({4}) in ether.
Substitution: NaOCH(_{3}) in methanol, sodium ethoxide (NaOEt) in ethanol.
Major Products
Oxidation: Quinones.
Reduction: Corresponding amines.
Substitution: Methoxy-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol has several applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules to understand its mechanism of action.
-
Medicine: : Preliminary studies suggest that derivatives of this compound may have therapeutic potential. It is explored for its ability to inhibit certain enzymes or receptors involved in disease pathways.
-
Industry: : In the industrial sector, it can be used in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic applications.
Wirkmechanismus
The mechanism by which 4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol exerts its effects depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes. In anticancer research, it may act by inducing apoptosis in cancer cells through the modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol: Similar structure but with a chlorine atom instead of fluorine.
4-bromo-2-{(E)-[(3-fluoro-4-hydroxyphenyl)imino]methyl}phenol: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol is unique due to the specific combination of substituents on the phenyl rings, which can influence its reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the methoxy group, provides distinct electronic and steric properties that differentiate it from other similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Eigenschaften
IUPAC Name |
4-bromo-2-[(3-fluoro-4-methoxyphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c1-19-14-5-3-11(7-12(14)16)17-8-9-6-10(15)2-4-13(9)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIDZPFBPCTTND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)Br)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid;hydrochloride](/img/structure/B2527581.png)
![4,7-Dimethyl-2,6-bis(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2527582.png)






![3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2527591.png)


![N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2527599.png)
![N-[Cyano-(2-fluorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B2527602.png)
